molecular formula C7H10BNO3S B13645465 (2-Cyclobutoxythiazol-5-yl)boronic acid

(2-Cyclobutoxythiazol-5-yl)boronic acid

Cat. No.: B13645465
M. Wt: 199.04 g/mol
InChI Key: WSMPNQSNGKKISR-UHFFFAOYSA-N
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Description

(2-Cyclobutoxythiazol-5-yl)boronic acid is a boronic acid derivative featuring a thiazole ring substituted with a cyclobutoxy group at the 2-position and a boronic acid moiety at the 5-position. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable complexes with transition metals .

Properties

Molecular Formula

C7H10BNO3S

Molecular Weight

199.04 g/mol

IUPAC Name

(2-cyclobutyloxy-1,3-thiazol-5-yl)boronic acid

InChI

InChI=1S/C7H10BNO3S/c10-8(11)6-4-9-7(13-6)12-5-2-1-3-5/h4-5,10-11H,1-3H2

InChI Key

WSMPNQSNGKKISR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(S1)OC2CCC2)(O)O

Origin of Product

United States

Chemical Reactions Analysis

(2-Cyclobutoxythiazol-5-yl)boronic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and oxidizing agents such as hydrogen peroxide . The major products formed from these reactions are often aryl or vinyl derivatives, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Acids

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of (2-Cyclobutoxythiazol-5-yl)boronic acid with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Heterocycle/Backbone
This compound C₇H₉BNO₃S 199.03 Cyclobutoxy, Thiazole Thiazole
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₆H₁₉BO₄ 298.13 Phenoxy, Methoxyethyl, Phenyl Benzene
(2-Methyl-2H-indazol-5-yl)boronic acid C₈H₉BN₂O₂ 177.98 Methyl, Indazole Indazole
(2-Cyclohexylpyrimidin-5-yl)boronic acid C₁₀H₁₅BN₂O₂ 206.06 Cyclohexyl, Pyrimidine Pyrimidine
4-Nitrophenylboronic acid C₆H₆BNO₄ 166.93 Nitrophenyl Benzene

Key Observations :

  • Substituent Effects : The cyclobutoxy group’s strained four-membered ring may increase steric hindrance, contrasting with the flexibility of methoxyethyl or cyclohexyl groups in other analogs .
Enzyme Inhibition Potential
  • HDAC Inhibition: The phenoxy-substituted boronic acid ([2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) demonstrated potent inhibition of fungal histone deacetylase (HDAC) MoRpd3 at 1 µM, outperforming trichostatin A (1.5 µM) . The ortho-substituted phenyl group in this compound likely enhances target binding compared to para-substituted analogs.
  • Thiazole-Based Analogs: While direct data on this compound is unavailable, thiazole-containing boronic acids are known for their role in kinase inhibition and antifungal applications. The cyclobutoxy group could modulate solubility and membrane permeability, affecting bioactivity .
Reactivity with Hydrogen Peroxide
  • Oxidation Kinetics: 4-Nitrophenylboronic acid undergoes rapid oxidation by H₂O₂ to form 4-nitrophenol, with a rate constant of 0.0586 s⁻¹ at basic pH (~11) . The electron-withdrawing nitro group accelerates this reaction.

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